molecular formula C45H80N10O14 B12378116 Melan-A/MART-1 analog

Melan-A/MART-1 analog

Cat. No.: B12378116
M. Wt: 985.2 g/mol
InChI Key: QOFFIYNNFILLNX-JPHWTZHESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Identification and Immunological Significance of Melan-A/MART-1 as a Model Tumor Antigen

The Melan-A/MART-1 antigen, a protein found on the surface of melanocytes, was identified in 1994 by two independent research groups. wikipedia.org One group named it MART-1 (Melanoma Antigen Recognized by T-cells 1), while the other termed it Melan-A. wikipedia.org This protein is encoded by the MLANA gene and is a key melanocytic differentiation marker. wikipedia.orgnih.gov

Its significance in immunology stems from its recognition by the immune system, specifically by cytotoxic T-lymphocytes (CTLs), on melanoma cells. nih.gov This discovery was a landmark in cancer research, as it provided a specific target for immunotherapeutic strategies against melanoma. nih.govcancer.gov The antigen is expressed not only in the majority of melanoma cases but also in normal melanocytes in the skin and retina, making it a lineage-specific marker. wikipedia.orgcancer.govnih.govneogenomics.com This specificity has made Melan-A/MART-1 a valuable tool for the diagnosis of melanocytic tumors, including metastatic melanoma. nih.govtestcatalog.org

As a model tumor antigen, Melan-A/MART-1 has been extensively studied to understand the interactions between tumor cells and the immune system. nih.gov It has been instrumental in the development of cancer vaccines and T-cell-based therapies, aiming to stimulate a patient's immune system to recognize and eliminate tumor cells. nih.govcancer.gov

Rationale for Analog Design in Immunological Studies: Addressing Limitations of Native Epitopes

While the native Melan-A/MART-1 antigen presents a promising target, its use in immunotherapy is not without challenges. The immunogenicity of native peptide epitopes—the specific parts of the antigen recognized by T-cells—can be weak, leading to a suboptimal anti-tumor response. nih.gov Research has shown that some melanoma cell lines are not efficiently killed by T-cells specific for the native MART-1 peptide. nih.gov This can be due to insufficient presentation of the HLA-peptide complex on the tumor cell surface or inefficient processing of the epitope by the cell's machinery. nih.gov

To overcome these limitations, researchers have focused on the rational design of peptide analogs. researchgate.net Peptide-based materials offer several advantages in cancer immunotherapy, including high specificity, ease of synthesis and modification, and the ability to elicit a focused immune response. nih.govresearchgate.net By altering the amino acid sequence of the native epitope, analogs can be created with enhanced properties. These modifications can lead to:

Increased binding affinity for Major Histocompatibility Complex (MHC) molecules, which are responsible for presenting the peptide to T-cells.

Improved recognition by T-cell receptors (TCRs).

Enhanced stability of the peptide.

The goal of analog design is to create a more potent immunogen that can induce a stronger and more sustained T-cell response against tumor cells. acs.orgfrontiersin.org

Overview of Key Immunological Functions Targeted by Melan-A/MART-1 Analogs

The primary objective of developing Melan-A/MART-1 analogs is to augment the body's natural anti-tumor immunity. These analogs are designed to modulate several key immunological functions:

Enhanced T-Cell Activation and Expansion: Analogs are engineered to be more effective at stimulating and expanding specific populations of T-cells, particularly cytotoxic CD8+ T-cells, which are crucial for killing cancer cells. nih.gov For example, the analog peptide Melan-A(aa26-35*A27L) has been shown to reliably expand specific T-cells in vitro for immunotherapeutic use. nih.gov

Induction of CD4+ T-Cell Help: The critical role of CD4+ T-cells in orchestrating and maintaining a robust anti-tumor immune response is increasingly recognized. nih.gov Some research has focused on identifying Melan-A/MART-1 peptide sequences that can activate these "helper" T-cells to support the function of cytotoxic T-cells. nih.gov

Cross-Reactivity and Broadened Immune Response: Interestingly, some Melan-A/MART-1 analogs can induce T-cells that recognize not only melanoma cells but also other types of cancer. For instance, T-cells specific for a Melan-A analog have demonstrated cross-reactivity with the HM1.24 antigen, which is present on multiple myeloma cells. nih.govresearchgate.net This suggests the potential for these analogs to be used in immunotherapies for other malignancies.

Overcoming Immune Tolerance: The presence of Melan-A/MART-1 on normal melanocytes can lead to a state of immune tolerance, where the immune system is less likely to attack cells bearing this antigen. High-avidity analogs can help break this tolerance and activate T-cells that can effectively target and destroy melanoma cells. rupress.org

The development of Melan-A/MART-1 analogs represents a sophisticated approach to cancer immunotherapy, aiming to harness and amplify the power of the immune system to combat malignant diseases. nih.gov

Properties

Molecular Formula

C45H80N10O14

Molecular Weight

985.2 g/mol

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C45H80N10O14/c1-13-24(9)35(52-31(57)19-47-38(61)26(11)49-40(63)29(17-21(3)4)50-39(62)28(46)15-16-33(59)60)42(65)48-20-32(58)53-36(25(10)14-2)43(66)51-30(18-22(5)6)41(64)55-37(27(12)56)44(67)54-34(23(7)8)45(68)69/h21-30,34-37,56H,13-20,46H2,1-12H3,(H,47,61)(H,48,65)(H,49,63)(H,50,62)(H,51,66)(H,52,57)(H,53,58)(H,54,67)(H,55,64)(H,59,60)(H,68,69)/t24-,25-,26-,27+,28-,29-,30-,34-,35-,36-,37-/m0/s1

InChI Key

QOFFIYNNFILLNX-JPHWTZHESA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)N

Origin of Product

United States

Design and Synthesis Methodologies for Melan A/mart 1 Analogs

Rational Design Principles for Enhanced Immunogenicity and MHC Binding

The primary goal in designing Melan-A/MART-1 analogs is to increase their immunogenicity, largely by improving their binding affinity and stability with the Major Histocompatibility Complex (MHC) class I molecule, HLA-A2. This enhanced binding leads to more robust presentation of the antigen to T-cells, thereby initiating a stronger cytotoxic T-lymphocyte (CTL) response against melanoma cells.

Anchor Residue Modifications (e.g., Alanine-to-Leucine substitution at position 27/2)

A cornerstone of rational peptide design involves modifying "anchor residues," which are specific amino acids within the peptide that fit into corresponding pockets of the MHC binding groove. For the HLA-A0201-restricted Melan-A/MART-1 epitope, the amino acid at position 2 (P2) is a critical anchor. The natural decameric peptide, EAAGIGILTV (Melan-A/MART-126-35), possesses an alanine (B10760859) at this position (residue 27 of the full protein). frontiersin.orgaai.org This is a suboptimal anchor for HLA-A0201. frontiersin.org

Structural and binding analyses have shown that substituting this alanine with a leucine (B10760876) (A27L or A2L) to create the analog ELAGIGILTV results in a "heteroclitic" peptide with significantly enhanced properties. aai.orgnih.gov Leucine is a preferred anchor residue for the HLA-A2 binding groove. pnas.org This single substitution leads to a more stable peptide-MHC complex, which dissociates more slowly than the complex formed with the native peptide. nih.gov For instance, the HLA-A0201/ELAGIGILTV complex has a half-life of approximately 32 hours, compared to about 6 hours for the natural HLA-A0201/EAAGIGILTV complex. nih.gov This increased stability translates to greater immunogenicity, inducing a more vigorous expansion of antigen-specific CTLs in vitro. nih.govaacrjournals.org

While the A27L substitution in the decamer (residues 26-35) is beneficial, the same modification in the nonamer (residues 27-35) can surprisingly eliminate immunogenicity for certain T-cell clones, highlighting the nuanced and context-dependent effects of anchor modifications. pnas.org

Peptide SequencePosition 2 ResidueMHC Binding AffinityImmunogenicityReference
EAAGIGILTV (Native)AlanineSuboptimalWeak frontiersin.orgnih.gov
ELAGIGILTV (Analog)LeucineEnhancedIncreased aai.orgnih.gov

Non-Canonical Amino Acid Incorporations (e.g., Beta-Amino Acids)

To further refine peptide characteristics, researchers have incorporated non-canonical amino acids (NCAAs), which are not among the 20 standard proteinogenic amino acids. One notable example is the use of β-amino acids. These have an additional carbon atom in their backbone compared to the natural α-amino acids, which can confer resistance to enzymatic degradation and influence peptide conformation. nih.govresearchgate.net

The introduction of a β-amino acid at putative T-cell receptor (TCR) contact residues in Melan-A/MART-1 analogs has been shown to improve HLA-A2 binding. nih.govnih.gov This strategy can modulate the peptide's interaction with the immune receptor, potentially leading to a stronger or more sustained T-cell response. The incorporation of NCAAs represents a powerful tool to create peptides with novel biological properties that are not achievable with standard amino acids alone. researchgate.netresearchgate.net

Double-Substitution Strategies for Optimized Antigenicity

Combining different modification strategies can yield synergistic effects. Double-substitution strategies involve making changes at more than one position within the peptide sequence to simultaneously optimize MHC binding and TCR interaction. nih.govacs.org

A compelling example involves combining the deleterious (for antigenic activity) A27L anchor modification with a β-amino acid substitution at a TCR contact residue, such as position 30. acs.org The resulting analog, [Leu²⁸,β-HIle³⁰]MART-1(27−35), demonstrated both higher affinity for HLA-A2 and a more stable complex compared to the single A27L analog. acs.org This approach successfully restored recognition by tumor-infiltrating lymphocytes, suggesting that double substitutions can be a valuable method for designing epitope mimics with superior MHC binding capacity and desired antigenic profiles. nih.govacs.org

AnalogModification 1Modification 2Effect on HLA-A2 BindingEffect on T-Cell RecognitionReference
[Leu²⁸]MART-1(27-35)A27L (in nonamer)NoneIncreasedDeleterious acs.org
[Leu²⁸,β-HIle³⁰]MART-1(27-35)A27L (in nonamer)β-Homoisoleucine at P4Higher Affinity & StabilityPartially Restored acs.org

Long Peptide Analog Design and Considerations

While short, minimal epitopes (8-11 amino acids) are effective at binding to MHC class I molecules, longer peptides are also being explored for vaccine development. Long peptides must be taken up and processed by antigen-presenting cells (APCs), such as dendritic cells, which then present the optimal epitope. mdpi.com This process can lead to the generation of both CD8+ cytotoxic T-cell and CD4+ helper T-cell responses, the latter being crucial for a robust and sustained anti-tumor immunity. mdpi.comaai.org

The design of long Melan-A/MART-1 peptide analogs must consider the sequences flanking the core epitope. Studies have identified that even the short Melan-A/MART-1₂₆₋₃₅(A27L) peptide can be recognized by CD4+ T cells in certain HLA contexts. aai.org Longer peptides, such as Melan-A₂₇₋₄₀ and Melan-A₂₅₋₃₆, have been identified as novel epitopes presented by various HLA class II molecules (HLA-DR and HLA-DQ). aai.org Therefore, designing long peptide analogs that encompass both optimized class I epitopes and potent class II epitopes is a promising strategy to induce a more comprehensive immune response.

Chemical Synthesis Techniques

The generation of these precisely modified peptide analogs relies on robust chemical synthesis methods.

Solid-Phase Peptide Synthesis Optimization for Analog Generation

Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing synthetic peptides, including Melan-A/MART-1 analogs. researchgate.netsci-hub.boxrsc.org This technique involves building the peptide chain sequentially while one end is covalently attached to an insoluble polymer resin support. The use of the Fmoc (9-fluorenylmethoxycarbonyl)/t-Bu (tert-butyl) protecting-group strategy is common. beilstein-journals.org

Optimization of SPPS for generating diverse analogs is crucial. Automated SPPS platforms, including those utilizing microwave assistance, significantly accelerate the synthesis process, allowing for the rapid creation of numerous peptide variants for screening. rsc.orgbeilstein-journals.org Key optimization steps include:

Coupling Reagents: The choice of coupling reagents, such as HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and HOBt (Hydroxybenzotriazole), is critical for ensuring efficient peptide bond formation, especially when incorporating bulky or non-canonical amino acids. rsc.org

Reaction Conditions: Microwave-assisted synthesis can reduce reaction times from hours to minutes by efficiently heating the reaction mixture. rsc.org

Purification: Following cleavage from the resin, the crude peptide is purified to a high degree using techniques like reverse-phase high-performance liquid chromatography (HPLC). rsc.org

Analytical Verification: The identity and purity of the final peptide analogs are confirmed using methods such as mass spectrometry (e.g., MALDI-TOF) and analytical HPLC. rsc.org

These optimized synthesis protocols enable the efficient and reliable production of high-quality Melan-A/MART-1 analogs, facilitating the exploration of novel designs for cancer immunotherapy. researchgate.netbeilstein-journals.org

Advanced Chemical Modification Strategies (e.g., N- and C-Termini Modifications, Click Chemistry)

The generation of potent Melan-A/MART-1 analogs often extends beyond simple amino acid substitution, employing advanced chemical modification strategies to enhance desired properties. These modifications, typically introduced at the peptide's N- and C-termini or via bio-orthogonal reactions like click chemistry, can improve stability, binding affinity, and immunogenicity, or introduce probes for analytical purposes.

N- and C-Termini Modifications

Researchers have explored various terminal modifications for Melan-A/MART-1 analogs to improve their characteristics. nih.govresearchgate.net One strategy involves attaching a fluorescent label, such as 5-carboxyfluorescein, to either the N- or C-terminus via a lysine (B10760008) linker. researchgate.net This not only allows the peptide to be traced in biological assays but has also been shown to dramatically increase the binding affinity of the anchor-modified Mart-1 peptide (ELAGIGILTV) to its target, the HLA-A*0201 molecule. researchgate.net Another approach to enhance stability is PEGylation, where a polyethylene (B3416737) glycol (PEG) chain is attached to the C-terminus of a MART-1 peptide, which has been reported to markedly prolong its half-life. longdom.org

Modification TypeLocationExample MoietyPurpose/EffectReference
AcetylationN-TerminusAcetyl groupNeutralizes charge, mimics native proteins, can increase stability. sigmaaldrich.com
AmidationC-TerminusAmide groupNeutralizes charge, prevents enzyme degradation. sigmaaldrich.com
Fluorescence LabelingN- or C-TerminusNε-(5-carboxyfluorescein)-L-lysineEnables peptide tracking and was found to significantly increase HLA-A*0201 binding affinity. researchgate.net
PEGylationC-Terminusamino-PEGProlongs peptide stability and half-life in vivo. longdom.org
LipidationN-TerminusPalmitic AcidImproves peptide penetration into cells. sb-peptide.com

Click Chemistry

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful and versatile tool for modifying peptides. nih.govbachem.com This reaction is highly efficient and specific, allowing for the joining of an azide-containing molecule with an alkyne-containing molecule to form a stable triazole ring. bachem.com This strategy enables the creation of novel peptidomimetics where specific amino acid side chains are replaced with diverse chemical structures that would be difficult to incorporate using standard peptide synthesis.

In the context of Melan-A/MART-1 analogs, a click chemistry-based approach was used to synthesize peptidomimetics based on the altered ELAGIGILTV peptide sequence. nih.govnih.gov The strategy involved replacing the central Gly-Ile-Gly-Ile (GIGI) motif with a propargylated platform (containing an alkyne group) during solid-phase peptide synthesis. nih.gov Various aromatic azides were then "clicked" onto this solid-phase-bound peptide platform. nih.gov This method allowed for the rapid generation of a library of 11 different peptidomimetics. nih.gov Following this, further modifications were made to the N- and C-termini of a promising initial hit to enhance HLA-A2 binding, resulting in an additional seven compounds. nih.gov One of these heavily modified peptidomimetics, featuring a p-nitrobenzyl-triazole moiety, was shown to trigger significant T-cell responses, demonstrating that TCRs specific for the native peptide can recognize mimetics with structures substantially different from the original amino acids. nih.govnih.gov

Core PeptideModification StrategyKey ReagentsOutcomeReference
Melan-A/MART-126(27L)-35 (ELAGIGILTV)Cu(I)-catalyzed Huisgen cycloaddition (Click Chemistry)Propargylated GIGI-mimicking platform; various aromatic azides.Rapid generation of a library of peptidomimetics on a solid support. nih.gov
Initial peptidomimetic hitN- and C-termini modificationsNot specified in detailEnhanced HLA-A2 binding and significant T-cell responses from one analog. nih.gov
Resulting active analogClick Chemistry + Terminal Modificationsp-nitrobenzyl azideDemonstrated cross-reactivity of native TCRs with a heavily modified peptidomimetic. nih.govnih.gov

Analytical Characterization of Synthesized Analogs (e.g., HPLC Purification, Mass Spectrometry for purity and sequence integrity)

Following the synthesis of Melan-A/MART-1 analogs, rigorous analytical characterization is essential to ensure the correct product has been made and is of sufficient quality for biological evaluation. The primary methods for this are High-Performance Liquid Chromatography (HPLC) for purification and purity assessment, and Mass Spectrometry (MS) for identity and sequence confirmation.

HPLC Purification

Solid-phase peptide synthesis (SPPS) inherently produces a crude product containing not only the desired full-length peptide but also various impurities, such as truncated or deletion sequences. aai.org High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is the standard and indispensable technique for purifying these crude peptide mixtures. aai.orgaai.org

In this method, the crude peptide solution is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica). A mobile phase with increasing hydrophobicity (typically an increasing concentration of acetonitrile (B52724) in water) is used to elute the components. The desired full-length peptide will separate from the more polar, shorter, and failure sequences, allowing for its isolation. aai.orgresearchgate.net The purity of the collected fractions is then assessed by analytical HPLC, with purity levels often required to be greater than 90% or 95% for subsequent use. aai.orggenscript.com Numerous studies detailing the synthesis of Melan-A/MART-1 analogs explicitly state the use of HPLC for purification and analysis, confirming its critical role in obtaining high-quality material for research. aai.orgaai.orgnih.gov

Mass Spectrometry for Purity and Sequence Integrity

Once a peptide is purified, its identity must be unequivocally confirmed. Mass spectrometry (MS) is the definitive method for this, providing a precise measurement of the peptide's molecular weight. aai.orgaai.org The experimentally determined mass is compared to the theoretical mass calculated from the peptide's amino acid sequence. A match between these values confirms that the peptide has the correct composition and that no unintended modifications occurred during synthesis or workup. nih.gov

Furthermore, mass spectrometry can be used to verify the integrity of the amino acid sequence itself. Techniques like tandem mass spectrometry (MS/MS) involve fragmenting the peptide within the mass spectrometer and analyzing the masses of the resulting fragments. This fragmentation pattern provides sequence-specific information, confirming the order of the amino acids. This step is crucial to exclude the presence of any truncated peptides that might have co-eluted during HPLC purification. aai.org The use of mass spectrometry to validate the synthesized Melan-A/MART-1 analogs is a standard and frequently reported step in the research literature. aai.orgaai.orgnih.gov

Analytical TechniquePurposePrincipleReported Use in Melan-A/MART-1 ResearchReference
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)Purification and Purity AssessmentSeparates peptides based on hydrophobicity. Removes truncated and failure sequences from the crude synthetic product.Standard method used to purify synthesized Melan-A analogs and peptide pools to >90% purity. aai.orgaai.orgresearchgate.netjpt.com
Mass Spectrometry (MS) / Electrospray (ES) Mass SpectrometryIdentity ConfirmationMeasures the exact molecular weight of the peptide, which is compared to the theoretical mass.Routinely used to confirm the identity and exclude truncated forms of synthesized Melan-A peptides. aai.orgnih.gov
Tandem Mass Spectrometry (MS/MS)Sequence Integrity VerificationFragments the peptide and analyzes the fragment ions to confirm the amino acid sequence.Provides definitive proof of the correct amino acid sequence. aai.org

Molecular and Cellular Immunological Mechanisms of Melan A/mart 1 Analogs

Major Histocompatibility Complex (MHC) Binding and Complex Stability

The interaction between Melan-A/MART-1 analog peptides and MHC molecules, particularly HLA-A*0201, is a critical determinant of their immunogenicity. This section explores the quantitative aspects of this binding, the influence of analog modifications, and the structural basis of the peptide-MHC interaction.

Influence of Analog Modifications on Peptide-MHC Complex Formation and Stability

Modifications to the Melan-A/MART-1 peptide, particularly at the anchor residues, are designed to enhance the stability of the peptide-MHC (pMHC) complex. nih.gov The substitution of alanine (B10760859) with leucine (B10760876) at position 2 (A27L) in the Melan-A26-35 peptide creates a more favorable interaction with the B pocket of the HLA-A*0201 binding groove, leading to a more stable pMHC complex. nih.govnih.gov This increased stability is crucial because the duration of pMHC presentation on the cell surface directly impacts the potential for T-cell recognition and activation.

Studies have shown that while both native and analog peptides can form complexes with HLA-A*0201, the complexes formed with anchor-modified analogs like A27L are significantly more stable. nih.govunil.ch This enhanced stability is a better predictor of immunogenicity than peptide affinity alone. researchgate.net Peptides that form more stable complexes are more likely to elicit a robust CTL response. researchgate.net The A27L modification has been shown to be more immunogenic than the natural peptide, a direct consequence of the increased stability of the pMHC complex it forms. nih.gov

Structural Insights into Peptide Conformation within the MHC Groove

Crystallographic studies of Melan-A/MART-1 peptides and their analogs bound to HLA-A*0201 have revealed remarkable conformational heterogeneity. nih.govnih.gov The native decamer peptide (EAAGIGILTV) and its A27L analog (ELAGIGILTV) adopt a "bulged" conformation within the MHC binding groove. nih.gov In contrast, the native nonamer (AAGIGILTV) and its corresponding L-variant (ALGIGILTV) assume a more conventional, extended conformation. nih.gov

This difference in conformation is significant. The bulged structure of the decamer peptides is a result of the peptide's length and the constraints of the binding groove. nih.gov Despite these substantial structural differences between the bulged decamers and the extended nonamers, some T-cell clones exhibit broad cross-reactivity, recognizing both conformations. nih.gov However, this cross-reactivity is not universal, and other T-cell clones remain highly specific, unable to recognize even subtly different anchor-modified variants. nih.gov These findings highlight the degeneracy and complexity of T-cell recognition, where structural homology of the pMHC complex does not always predict T-cell cross-reactivity. nih.gov

Antigen Processing and Presentation Pathways

The journey of a this compound from an exogenous peptide to a pMHC complex on the cell surface involves intricate cellular machinery. This section examines the cross-presentation of these analogs by professional antigen-presenting cells (APCs) and the intracellular processing of longer peptide forms.

Evaluation of Analog Cross-Presentation by Antigen-Presenting Cells (APCs), particularly Dendritic Cells

Dendritic cells (DCs) are highly specialized APCs capable of taking up exogenous antigens and presenting them on MHC class I molecules, a process known as cross-presentation. researchgate.netnih.gov This pathway is essential for priming CD8+ T-cell responses against tumors. Studies have shown that DCs can efficiently cross-present this compound peptides. researchgate.netnih.gov

Monocyte-derived dendritic cells (mo-DCs) pulsed with a modified Melan-A long peptide, Melan-A/MART-116-40(A27L), were able to induce the cross-priming of naive CD8+ T-cells from healthy donors. researchgate.net In contrast, the wild-type version of this long peptide was less effective. researchgate.net This suggests that the anchor-optimized analog is more efficiently processed and presented. Furthermore, it has been demonstrated that human macrophages and dendritic cells can both cross-present the MART-1 antigen after phagocytosing irradiated melanoma cells, leading to the activation of MART-1 specific CD8+ T-cell clones. plos.org Even circulating monocytes have been shown to sample MelanA/MART1 antigen and, after differentiating into DCs, can cross-present it to CD8+ T cells for a prolonged period. nih.gov

Intracellular Processing Dynamics of Long Peptide Analogs

The use of synthetic long peptides (SLPs) in immunotherapy is advantageous as it necessitates internalization and processing by APCs, more closely mimicking the natural antigen presentation pathway. researchgate.netnih.gov The intracellular processing of a 25-amino acid long Melan-A analog peptide (SLP16–40), which contains the A27L-modified epitope, has been characterized. nih.gov

Upon uptake by DCs, the SLP is internalized into early endosomes. nih.gov From there, a portion is trafficked to the lysosomal compartment for degradation, while another portion is exported into the cytoplasm. nih.gov This retro-translocation from the endosome to the cytosol is a critical step for entering the MHC class I presentation pathway. The study identified the ER-associated degradation (ERAD)-related protein p97/VCP as being involved in this transport. nih.gov Once in the cytosol, the SLP is subject to proteasomal degradation, generating the shorter 10-mer epitope. This shorter peptide is then transported into the endoplasmic reticulum by the Transporter associated with Antigen Processing (TAP), where it can bind to HLA-A*0201 molecules. nih.gov This entire process is TAP- and proteasome-dependent. nih.gov Interestingly, the generation of the final peptide epitope from the SLP was not influenced by the composition of the proteasome subunits within the DC. nih.gov

T-Cell Receptor (TCR) Engagement and Signaling

The interaction between a T-cell receptor (TCR) and a peptide-major histocompatibility complex (pMHC) is a critical event that initiates the adaptive immune response against target cells. In the context of melanoma immunotherapy, understanding the molecular and cellular mechanisms of how TCRs on CD8+ T cells engage with analogs of the Melan-A/MART-1 antigen presented by HLA-A*0201 is paramount for designing effective cancer vaccines and adoptive T-cell therapies.

Direct Recognition of Peptide-MHC Analog Complexes by CD8+ T Cells

CD8+ T cells directly recognize this compound peptides presented by MHC class I molecules, specifically HLA-A0201. aacrjournals.orgnih.gov These analogs are often "heteroclitic" peptides, modified from the natural sequence to enhance their binding to the MHC molecule. d-nb.inforesearchgate.net A widely studied example is the substitution of alanine with leucine at position 2 (A27L) of the Melan-A/MART-126-35 peptide (sequence: ELAGIGILTV), which improves its anchoring to the HLA-A0201 groove. researchgate.netfrontiersin.org This enhanced stability of the pMHC complex is intended to make it more immunogenic. frontiersin.org

Structural studies have revealed that even single amino acid substitutions at MHC anchor residues can alter the conformation of the presented peptide, thereby influencing TCR recognition. d-nb.info For instance, the MEL5 TCR, which is specific for the natural Melan-A/MART-126–35 peptide (EAAGIGILTV), demonstrates how a TCR can distinguish between the natural and the heteroclitic (ELAGIGILTV) epitopes. d-nb.info The suboptimal anchor residue in the natural peptide allows the TCR to "pull" the peptide away from the MHC, creating additional contacts with both the peptide and the MHC surface in an "induced-fit" interaction. d-nb.info

The recognition of these analog-pMHC complexes by CD8+ T cells leads to their activation, proliferation, and differentiation into effector and memory cells. aacrjournals.orgnih.gov This has been demonstrated by the ex vivo detection of antigen-specific CD8+ T cells from vaccinated patients using fluorescently labeled HLA-A*0201 tetramers loaded with the Melan-A analog peptide. aacrjournals.org These activated T cells are capable of recognizing and killing melanoma cells that naturally process and present the endogenous Melan-A antigen. aacrjournals.org

It is important to note that the T-cell response to Melan-A/MART-1 involves two main epitopes: the decamer (residues 26-35, EAAGIGILTV) and the nonamer (residues 27-35, AAGIGILTV). nih.govnih.gov While many T cells can cross-react with both, some clones exhibit exclusive specificity for one or the other due to conformational differences in how the peptides are presented by HLA-A2. nih.govunil.ch

Biophysical Basis of TCR-pMHC Interaction and Functional Avidity

The strength of the interaction between the TCR and the pMHC complex, termed functional avidity, is a key determinant of T-cell responsiveness. This avidity is influenced by the intrinsic affinity of the TCR for the pMHC, the density of pMHC on the antigen-presenting cell, and the presence of co-receptors like CD8.

Studies have shown that modifications in the Melan-A/MART-1 peptide can lead to significant differences in TCR binding affinity. For example, the DMF5 TCR, used in cancer gene therapy, binds to both the native nonamer (AAGIGILTV) and the anchor-modified decamer (ELAGIGILTV) presented by HLA-A2, but with differing affinities. jci.org The affinity of the DMF5 TCR for the AAGIGILTV/HLA-A2 complex is approximately 40 µM. scispace.com In contrast, the lower-affinity DMF4 TCR has a Kd of 170 µM for the same complex. scispace.com

Interestingly, the structural basis for TCR engagement can vary even for the same TCR recognizing different but related peptide epitopes. The DMF4 TCR, for instance, binds to the MART-1 nonamer and decamer pMHC complexes differently, with a 15° difference in the docking angle of the TCR over the pMHC. nih.gov Conversely, the DMF5 TCR engages both the nonamer and decamer complexes in a nearly identical manner. nih.gov

The functional avidity of T cells often correlates with their ability to control tumor growth. T cells with higher functional avidity can be activated by lower concentrations of the antigenic peptide. rupress.org Analogs of Melan-A/MART-1 have been specifically designed to increase the stability of the pMHC complex, which can lead to more potent T-cell activation. oup.com For instance, the A27L analog (ELAGIGILTV) exhibits higher binding stability to HLA-A*0201 and greater T-cell antigenicity compared to the natural decapeptide. oup.com

TCRPeptide EpitopeHLA RestrictionDissociation Constant (Kd)
DMF5AAGIGILTV (nonamer)HLA-A240 µM
DMF4AAGIGILTV (nonamer)HLA-A2170 µM

Impact of Analog Modifications on TCR Repertoire Selection and Activation Thresholds

The use of modified this compound peptides in vaccines can influence the selection and expansion of specific T-cell clonotypes from the available TCR repertoire. The rationale is that heteroclitic peptides, with improved MHC binding, can more effectively activate T cells, including those with lower affinity for the native epitope. frontiersin.org

Modifications to the peptide can lower the activation threshold for T cells. Super-agonist altered peptide ligands (APLs) have been developed that can induce T-cell responses of greater magnitude and with improved effectiveness compared to the natural antigen. frontiersin.org These APLs can stimulate T cells from healthy donors that exhibit superior recognition of melanoma tumors. frontiersin.org

The choice of the immunizing peptide—native versus analog—can have functional consequences. T cells induced by vaccination with the native tumor epitope may exhibit better cross-reactivity against potential low-affinity escape variants of the tumor antigen compared to T cells induced by an HLA affinity-optimized analog. unil.ch This suggests that while analogs can be more immunogenic, they might also narrow the TCR repertoire to clones that are less effective against tumors presenting the natural epitope.

Structure Activity Relationship Sar Studies of Melan A/mart 1 Analogs

Correlating Amino Acid Substitutions with Enhanced MHC Binding Properties

The affinity of a peptide for the MHC molecule is a critical factor in the induction of a T-cell response. The native Melan-A/MART-1 peptides, particularly the HLA-A0201-restricted epitopes Melan-A₂₇₋₃₅ (AAGIGILTV) and Melan-A₂₆₋₃₅ (EAAGIGILTV), exhibit suboptimal binding to HLA-A0201 due to the lack of a preferred anchor residue at position 2 (P2). nih.govaai.org The canonical HLA-A*0201 binding motif favors a Leucine (B10760876) (L) or Methionine (M) at this position. nih.gov

To enhance MHC binding, researchers have focused on substituting the Alanine (B10760859) (A) at P2. The substitution of Alanine with Leucine (A27L) in the Melan-A₂₆₋₃₅ decapeptide to create the analog ELAGIGILTV has been extensively studied. nih.govaacrjournals.org This single amino acid change significantly improves the peptide's binding affinity and the stability of the peptide-MHC complex. aai.orgresearchgate.net Studies have demonstrated that this analog not only binds more efficiently to HLA-A*0201 but also displays greater stability compared to the native peptide. nih.govaai.orgresearchgate.net

Further investigations have explored other substitutions at primary anchor residues. For the Melan-A₂₇₋₃₅ nonapeptide, introducing a Leucine at P2 also enhances MHC binding, although this modification can sometimes be detrimental to recognition by specific T-cell clones. nih.govnih.gov This highlights that while strong MHC binding is necessary, it is not the sole determinant of immunogenicity. Double-substitution strategies, combining an anchor residue modification with a change at a potential TCR contact site, have also been explored to optimize both MHC binding and T-cell recognition. nih.govacs.org For instance, combining a Leucine substitution at P2 with a β-amino acid at a TCR contact residue in the MART-1(27-35) analog resulted in both higher affinity for HLA-A2 and partially restored recognition by tumor-infiltrating lymphocytes. nih.govacs.org

The following table summarizes the effects of key amino acid substitutions on the MHC binding properties of Melan-A/MART-1 analogs.

Original PeptideAnalog PeptideSubstitutionEffect on MHC BindingReference(s)
Melan-A₂₆₋₃₅ (EAAGIGILTV)ELAGIGILTV Alanine to Leucine at P2 (A27L)Enhanced binding and stability nih.govaai.orgresearchgate.net
Melan-A₂₇₋₃₅ (AAGIGILTV)[Leu²⁸]MART-1(27-35)Alanine to Leucine at P2Enhanced binding nih.govnih.gov
Melan-A₂₇₋₃₅ (AAGIGILTV)[Leu²⁸,β-HIle³⁰]MART-1(27-35)Alanine to Leucine at P2 and β-Homoisoleucine at P4Higher affinity and complex stability nih.govacs.org

Correlating Analog Structure with Altered T-Cell Activation and Specificity

The ultimate goal of creating peptide analogs is to enhance their ability to activate tumor-specific T-cells. The relationship between an analog's structure and its effect on T-cell activation is complex, involving not just MHC binding but also the intricate interaction with the T-cell receptor (TCR).

The A27L substitution in the Melan-A₂₆₋₃₅ peptide, which creates the ELAGIGILTV analog, has been shown to be more potent at activating T-cells than the native peptide. nih.govaacrjournals.org This enhanced activation is not solely due to improved MHC binding. In some cases, the increase in T-cell recognition far exceeds what would be expected from the change in binding affinity alone, suggesting that the substitution also favorably alters the conformation of the peptide-MHC complex for TCR engagement. oup.com T-cells stimulated with this analog demonstrate a greater capacity to lyse tumor cells expressing the native Melan-A antigen. aacrjournals.orgresearchgate.net

However, not all modifications that improve MHC binding lead to better T-cell activation. For example, substituting Alanine with Leucine at P2 of the Melan-A₂₇₋₃₅ nonapeptide, while improving MHC binding, was found to be poorly recognized by the majority of tumor-reactive cytotoxic T-lymphocytes (CTLs). nih.govoup.com This suggests a disconnect between MHC affinity and T-cell recognition, underscoring the importance of the peptide's presentation to the TCR.

The following table illustrates the impact of specific analog structures on T-cell activation.

Analog PeptideKey Structural FeatureImpact on T-Cell ActivationReference(s)
ELAGIGILTV Leucine at P2 of decapeptideMore efficient recognition and activation of CTLs than native peptide. nih.govoup.com
[Leu²⁸]MART-1(27-35)Leucine at P2 of nonapeptidePoorly recognized by the majority of tumor-reactive CTLs. nih.govoup.com
[Leu²⁸,β-HIle³⁰]MART-1(27-35)Leucine at P2 and β-amino acid at P4Partially restored recognition by tumor-infiltrating lymphocytes. nih.govacs.org

Analysis of Conformational Heterogeneity and its Implications for T-Cell Recognition

The three-dimensional structure of the peptide within the MHC binding groove is a critical determinant of T-cell recognition. Crystal structures of Melan-A/MART-1 analogs complexed with HLA-A*0201 have revealed a surprising degree of conformational heterogeneity. nih.govacs.orgnih.gov

Strikingly, the native Melan-A₂₆₋₃₅ decapeptide and the Melan-A₂₇₋₃₅ nonapeptide adopt different conformations when bound to HLA-A2. nih.gov The decapeptide has a "bulged" conformation, while the nonamer adopts a more "extended" conformation. nih.gov Despite these significant structural differences, many T-cell clones can cross-react with both peptides, indicating a remarkable flexibility in TCR recognition. nih.gov

The clinically relevant ELAGIGILTV analog also adopts a bulged conformation similar to the native decapeptide. nih.gov However, other peptidomimetics designed to be more stable have been shown to bind HLA-A2 in conformations that diverge significantly from the native peptide, yet still retain the ability to be recognized by certain T-cell clones. nih.govacs.org This phenomenon, known as TCR degeneracy, highlights the challenge in designing structural mimics of antigenic peptides. The ability of a TCR to recognize structurally disparate ligands suggests that either the peptide or the TCR, or both, can undergo conformational adaptations upon binding. nih.gov

The conformational flexibility of these peptides has been further explored using three-dimensional quantitative structure-activity relationship (3D-QSAR) models. plos.org These computational approaches aim to predict the cross-recognition of different peptide analogs by specific T-cell clones based on their predicted bound structures. plos.org Such models can help to rationalize the observed cross-reactivity patterns and guide the design of new analogs with desired recognition properties. plos.org The conformational heterogeneity observed in these studies underscores that T-cell recognition is not based on a simple lock-and-key mechanism but is a more dynamic process. nih.govnih.gov

Peptide/AnalogConformation in HLA-A2 GrooveImplication for T-Cell RecognitionReference(s)
Melan-A₂₆₋₃₅ (EAA decamer)BulgedRecognized by cross-reactive T-cells. nih.gov
Melan-A₂₇₋₃₅ (AAG nonamer)ExtendedRecognized by cross-reactive T-cells, despite different conformation. nih.gov
ELAGIGILTV (ELA decamer)BulgedRecognized by T-cells that also recognize the extended AAG nonamer. nih.gov
ELA-1 and ELA-2 (Peptidomimetics)Diverged from native peptideMaintained recognition by at least two T-cell clones, highlighting TCR degeneracy. nih.gov

Elucidating Molecular Determinants for Optimized Antigenicity and Immunogenicity

Optimizing the antigenicity (the ability to be recognized by a TCR) and immunogenicity (the ability to induce an immune response) of Melan-A/MART-1 analogs involves a multi-faceted approach that considers MHC binding, TCR interaction, and peptide stability.

A key molecular determinant for enhanced immunogenicity is the substitution at the P2 anchor residue of the Melan-A₂₆₋₃₅ peptide. The Alanine to Leucine substitution (ELAGIGILTV ) results in a peptide that is not only a better binder to HLA-A0201 but is also more effective at generating tumor-reactive CTLs in vitro. nih.govresearchgate.net This analog has been termed a "superagonist" or "heteroclitic" peptide because it elicits a stronger response than the native epitope. aacrjournals.orgoup.com The enhanced immunogenicity of this analog has been demonstrated in both in vitro studies with human peripheral blood mononuclear cells and in vivo in HLA-A0201 transgenic mice. aai.orgaacrjournals.org

The length of the peptide is another important factor. Long peptides (LPs) containing the modified epitope, such as Melan-A₁₆₋₄₀ with the A27L substitution, have shown strong immunogenicity. aai.org These LPs require uptake and processing by antigen-presenting cells (APCs) like dendritic cells (DCs), leading to sustained cross-presentation of the epitope. aai.org This prolonged presentation can lead to a more robust and long-lasting expansion of tumor-reactive T-cells compared to stimulation with the short peptide analog. aai.org

However, the relationship between enhanced MHC affinity and optimal immunogenicity is not always linear. While anchor-fixed analogs are designed to overcome the weak immunogenicity of some native tumor antigens, there is evidence that vaccination with the natural, unmodified peptide can sometimes induce T-cells with superior functionality and tumor recognition. nih.govpnas.org This suggests that the quality of the T-cell response, potentially related to the affinity of the TCRs selected, is a critical determinant. The use of potent adjuvants in vaccine formulations may help to boost the immunogenicity of natural peptides, potentially circumventing the need for altered analogs. pnas.org

Ultimately, the optimal design of a Melan-A/MART-1 analog for immunotherapy requires a careful balance of molecular features to ensure strong and stable MHC binding, effective TCR engagement that leads to the activation of highly functional, tumor-specific T-cells, and the ability to be efficiently processed and presented by APCs in vivo. aai.org

Preclinical Immunogenicity Assessment of Melan A/mart 1 Analogs

In Vitro Immunological Evaluations

In vitro studies are fundamental to understanding the potential of Melan-A/MART-1 analogs to activate the human immune system. These evaluations primarily involve the use of human peripheral blood mononuclear cells (PBMCs) to assess the induction, expansion, and functional capabilities of antigen-specific T cells.

Induction and Expansion of Antigen-Specific Cytotoxic T Lymphocytes (CTLs) from Human Peripheral Blood Mononuclear Cells (PBMCs)

The primary goal of using Melan-A/MART-1 analog peptides is to more effectively generate and expand cytotoxic T lymphocytes (CTLs) that can recognize and kill melanoma cells. Studies have shown that single amino acid substitutions in the natural Melan-A peptides can significantly improve their ability to bind to HLA-A*0201 molecules, leading to more stable peptide/HLA complexes. aai.org This enhanced stability is a key factor in the superior ability of these analogs to generate Melan-A peptide-specific and melanoma-reactive CTLs from human PBMCs compared to the original peptides. aai.org

For instance, the analog peptide ELAGIGILTV, a modification of the natural Melan-A/MART-126-35 epitope, has been shown to be highly immunogenic. aacrjournals.orgaai.org This analog, often referred to as Melan-A26–35 A27L, has demonstrated a potent capacity to stimulate the expansion of specific CD8+ T cells from the PBMCs of both healthy donors and melanoma patients in vitro. aacrjournals.orgaai.org The use of such analogs in in vitro stimulation protocols has consistently resulted in the generation of high frequencies of Melan-A/MART-1-specific CTLs. aai.orgaacrjournals.org These CTLs are not only specific for the analog peptide but also cross-react with the natural Melan-A peptide presented by tumor cells. aai.org

The successful induction of these CTLs often involves co-culturing PBMCs with the analog peptide, sometimes in the presence of cytokines like IL-2 to promote T-cell proliferation. nih.gov The frequency of the resulting antigen-specific T cells can be quantified using techniques such as tetramer staining, which allows for the direct visualization and enumeration of T cells bearing receptors for the specific peptide-HLA complex. aacrjournals.org

Table 1: In Vitro Induction of this compound-Specific CTLs
This compound Modification Key Findings References
Melan-A26-35 A27LA27L substitution in the decapeptideMore efficient generation of melanoma-reactive CTLs from human PBLs compared to the parental peptide. aai.org aai.org
ELAGIGILTVA27L substitutionHigh expansion of specific CD8+ T cells from PBMCs of healthy donors and melanoma patients. aacrjournals.orgaai.org aacrjournals.orgaai.org
Analog PeptidesSingle amino acid substitutionsGreatly enhanced binding to HLA-A0201 and stability of peptide/HLA-A0201 complexes. aai.org aai.org

Functional Characterization of Induced T-Cell Responses (e.g., IFN-γ secretion, Cytotoxicity in Chromium-release assays)

Once CTLs specific for Melan-A/MART-1 analogs have been induced, it is crucial to assess their functional capabilities. Key functions include the secretion of effector cytokines like interferon-gamma (IFN-γ) and the ability to directly kill target cells.

IFN-γ secretion is a hallmark of a type 1 T-cell response, which is critical for anti-tumor immunity. Assays such as the ELISPOT (Enzyme-Linked Immunospot) are used to quantify the number of antigen-specific T cells that release IFN-γ upon stimulation with the peptide. nih.gov Studies have demonstrated that T cells generated with Melan-A/MART-1 analogs produce IFN-γ when they encounter target cells pulsed with either the analog or the natural peptide. pnas.org

The cytotoxic potential of the induced CTLs is often measured using chromium-release assays. In these assays, target cells (such as T2 cells, which are deficient in TAP and can be easily loaded with exogenous peptides) are labeled with radioactive chromium-51. nih.gov When the CTLs recognize and lyse the peptide-pulsed target cells, the chromium is released and can be measured. CTLs generated against Melan-A/MART-1 analogs have been shown to be highly cytotoxic against target cells presenting the relevant peptide. frontiersin.org Importantly, these CTLs also demonstrate the ability to lyse human melanoma cell lines that naturally express the Melan-A/MART-1 antigen in an HLA-A*0201-restricted manner. aai.orgnih.gov This cross-reactivity is a critical indicator that the analog-induced CTLs can effectively target and eliminate tumor cells.

Furthermore, multiparameter flow cytometry can be used to simultaneously assess multiple functions, such as degranulation (a prerequisite for cytotoxicity, measured by CD107a expression) and cytokine production, at the single-cell level. tandfonline.com This provides a more comprehensive picture of the quality of the T-cell response.

Table 2: Functional Assays for this compound-Induced T-Cells
Functional Assay Purpose Key Findings References
IFN-γ ELISPOTQuantifies IFN-γ secreting T-cells upon antigen stimulation.T-cells induced by analogs secrete IFN-γ in response to both analog and natural peptides. nih.govpnas.org nih.govpnas.org
Chromium-release AssayMeasures the cytotoxic activity of CTLs against target cells.Analog-induced CTLs are highly cytotoxic against peptide-pulsed target cells and melanoma cell lines. aai.orgfrontiersin.orgnih.gov aai.orgfrontiersin.orgnih.gov
Flow Cytometry (CD107a, IFN-γ)Assesses degranulation and intracellular cytokine production.Allows for multiparametric functional analysis of T-cell responses. tandfonline.com tandfonline.com

Analysis of T-Cell Phenotypes (e.g., Effector Memory, Central Memory, Stem Cell-like Memory)

The long-term efficacy of an anti-tumor T-cell response depends on the generation of memory T-cell populations that can persist and mount a rapid recall response upon re-encountering the antigen. The differentiation status of T cells can be characterized by the expression of surface markers such as CCR7 and CD45RA. This allows for the identification of distinct T-cell subsets:

Effector Memory (EM) T cells (CCR7-CD45RA-): These cells are typically found in peripheral tissues and can exert immediate effector functions.

Central Memory (CM) T cells (CCR7+CD45RA-): These cells reside in secondary lymphoid organs and are efficient at proliferating and differentiating into effector cells upon secondary antigen exposure.

Stem Cell-like Memory (TSCM) T cells (CD45RA+CCR7+CD95+): This is a less differentiated memory subset with the ability to self-renew and generate other memory and effector T-cell populations. aacrjournals.org

Studies have shown that CTLs expanded in vitro with Melan-A/MART-1 analogs can harbor a desirable mix of these phenotypes. Specifically, these CTL populations have been found to contain effector memory, central memory, and, importantly, stem cell-like memory T cells. frontiersin.orgresearchgate.net The presence of TSCM cells is particularly significant as they are thought to be crucial for sustaining long-term anti-tumor immunity. frontiersin.org Vaccination with this compound peptides has been associated with the expansion of TSCM cells over time. aacrjournals.org The ability of Melan-A/MART-1 analogs to induce these long-lived memory populations is a key aspect of their preclinical immunogenicity assessment.

Table 3: T-Cell Phenotypes Induced by Melan-A/MART-1 Analogs
T-Cell Phenotype Surface Markers Significance References
Effector Memory (EM)CCR7-CD45RA-Immediate effector function in peripheral tissues. aacrjournals.org aacrjournals.org
Central Memory (CM)CCR7+CD45RA-Proliferative capacity and differentiation into effectors. researchgate.net researchgate.net
Stem Cell-like Memory (TSCM)CD45RA+CCR7+CD95+Self-renewal and long-term maintenance of the T-cell response. frontiersin.orgaacrjournals.org frontiersin.orgaacrjournals.org

In Vivo Immunological Studies in Animal Models

While in vitro studies provide valuable insights, it is essential to evaluate the immunogenicity of Melan-A/MART-1 analogs in a living organism. Animal models, particularly those that can mimic the human immune system, are indispensable for this purpose.

Evaluation in Human Leukocyte Antigen (HLA) Transgenic Mouse Models (e.g., HLA-A*0201/Kb transgenic mice)

A significant challenge in studying human T-cell responses in mice is the difference in their Major Histocompatibility Complex (MHC) molecules, which are the human equivalent of HLA. To overcome this, transgenic mouse models have been developed that express human HLA molecules. The HLA-A0201/Kb transgenic mouse is a particularly useful model for studying Melan-A/MART-1 analogs, as HLA-A0201 is the restriction element for the most well-characterized Melan-A/MART-1 epitopes. aai.orgnih.gov

In these mice, the immune system can be primed with human peptides, and the resulting T-cell responses are restricted by the human HLA-A0201 molecule. aai.org Studies using HLA-A0201/Kb transgenic mice have shown that while the natural human Melan-A peptides are weakly immunogenic, several this compound peptides are potent immunogens for in vivo CTL priming. aai.orgnih.gov This confirms the enhanced immunogenicity of the analogs observed in vitro. Importantly, the CTLs induced in these mice by the analog peptides are capable of cross-recognizing the natural Melan-A peptides. aai.orgnih.gov Furthermore, these mouse CTLs can lyse human melanoma cell lines in vitro in an HLA-A*0201-restricted and Melan-A-specific manner, demonstrating their potential therapeutic relevance. aai.orgnih.gov

Assessment of T-Cell Priming and Effector Function in Animal Systems

In vivo studies in HLA transgenic mice allow for the assessment of T-cell priming and the subsequent development of effector functions in a physiological context. Following immunization with Melan-A/MART-1 analogs, T cells can be isolated from the draining lymph nodes or spleens of the mice and analyzed for their specificity and function.

After in vitro restimulation with the immunizing peptide, strong CTL responses against the Melan-A analogs are typically observed. aai.org These CTLs also demonstrate the ability to recognize and respond to the natural Melan-A peptides. aai.org The effector functions of these T cells can be assessed through various means, including cytotoxicity assays against peptide-pulsed target cells and human melanoma cells, as well as by measuring cytokine production. aai.orgaai.org The ability of a Melan-A/MART-1 long peptide analog to induce IFN-γ-secreting T cells after cross-presentation by bone marrow-derived dendritic cells has been demonstrated in vivo in an HLA-A2 mouse model. aai.org These in vivo studies provide crucial preclinical evidence that Melan-A/MART-1 analogs are promising candidates for melanoma immunotherapy by virtue of their ability to effectively prime and generate functional, tumor-reactive T cells. aai.orgnih.gov

Analysis of Tumor Cell Lysis by Analog-Induced T Cells in Preclinical Models

A critical aspect of preclinical immunogenicity assessment for Melan-A/MART-1 analogs is determining the capacity of the T cells they induce to recognize and eliminate tumor cells. This is typically evaluated through in vitro cytotoxicity assays where T cells generated in response to an analog peptide are co-cultured with various tumor cell lines. The ability of these T cells to lyse, or kill, the tumor cells is a key indicator of the potential therapeutic efficacy of the analog.

Research has demonstrated that cytotoxic T lymphocytes (CTLs) induced by this compound peptides can effectively lyse human melanoma cell lines that express both HLA-A*0201 and Melan-A. frontiersin.orgaai.orgnih.gov This lysis is specific, as control cell lines lacking either the correct HLA molecule or the Melan-A antigen are not significantly killed. frontiersin.org

Detailed Research Findings

Studies have shown that T cells stimulated with analog peptides can exhibit superior tumor cell killing capabilities compared to those stimulated with the native peptide. For instance, CTLs generated with a Melan-A analog were found to be more effective at lysing melanoma cells than T cells raised against the original peptide sequence. researchgate.net This enhanced cytotoxicity is a primary goal of developing analog peptides.

In preclinical models using HLA-A0201 transgenic mice, immunization with Melan-A peptide analogs led to the generation of CTLs that could lyse human melanoma cell lines in an HLA-A0201-restricted and Melan-A-specific manner. aai.orgnih.gov This cross-recognition, where T cells primed by an analog can still target the natural peptide on tumor cells, is a crucial requirement for a successful cancer vaccine candidate. aai.orgnih.gov

Furthermore, investigations into the functional avidity of these T cells reveal that they can recognize and kill target cells even at very low concentrations of the presented peptide, indicating a high sensitivity of the T cell receptors. aacrjournals.org Some studies have reported that while analog peptides may induce higher frequencies of T cells, the T cells induced by the natural peptide could exhibit better quality in terms of tumor recognition and cytotoxic potential. pnas.org However, other research contradicts this, showing that analog-induced T cells are highly cytotoxic against tumor cells. frontiersin.orgaacrjournals.org

The lytic activity of these T cells is not limited to melanoma. Research has shown that T cells specific for a Melan-A analog can also cross-react with and lyse human multiple myeloma cell lines, suggesting a broader potential application for these immunotherapeutic strategies. nih.govresearchgate.net

The tables below summarize key findings from various preclinical studies on the lytic activity of T cells induced by Melan-A/MART-1 analogs.

Lysis of Peptide-Pulsed Target Cells by Analog-Induced T Cells

T Cell TypeTarget CellPeptide Pulsed on TargetOutcome
Melan-A analog-induced CTLsT2 cellsMelan-A analog peptideEfficient lysis observed. frontiersin.org
Melan-A analog-induced CTLsT2 cellsNative Melan-A peptideSpecific lysis observed. frontiersin.org
Melan-A analog-induced CTLsT2 cellsIrrelevant peptide (FMP)Minimal to no lysis. frontiersin.org
T-cell clones from analog peptide vaccinated patientsT2 cellsMelan-A analog peptideHalf-maximal lysis at low peptide concentrations (10⁻¹⁰ to 10⁻¹³ M). aacrjournals.org

Lysis of Tumor Cell Lines by Analog-Induced T Cells

T Cell TypeTumor Cell LineHLA/Melan-A StatusOutcome
Melan-A analog-induced CTLsM102HLA-A0201+, MART-1+Efficient lysis. frontiersin.org
Melan-A analog-induced CTLsM102-M1 (MART-1 overexpressing)HLA-A0201+, MART-1++Increased cytolysis compared to M102. frontiersin.org
Melan-A analog-induced CTLsM140HLA-A0201-, MART-1+No significant lysis. frontiersin.org
Melan-A analog-induced CTLsR104HLA-A0201+, MART-1-No significant lysis. frontiersin.org
T-cell clones from analog peptide vaccinated patientsMelanoma cellsHLA-A2+, Melan-A+16 out of 17 clones efficiently killed melanoma cells. aacrjournals.org
Mouse CTLs induced by Melan-A analogsHuman melanoma cell linesHLA-A*0201+, Melan-A+Lysis observed. aai.orgnih.gov
Melan-A analog-specific T-cellsU266 and XG-1 (myeloma)HLA-A2+, HM1.24+Lysis observed. nih.govresearchgate.net

Advanced Analytical and Computational Methodologies in Melan A/mart 1 Analog Research

Spectroscopic and Structural Biology Techniques for Peptide-MHC Complex Characterization (e.g., X-ray Crystallography)

Understanding the three-dimensional structure of Melan-A/MART-1 analog peptides when bound to Major Histocompatibility Complex (MHC) molecules is fundamental to deciphering the determinants of T-cell recognition. X-ray crystallography has been a pivotal technique in this endeavor, providing atomic-level details of these interactions. kbdna.comomicsonline.org

Key Research Findings:

High-Resolution Structures: X-ray crystallography has been successfully employed to solve the crystal structures of various this compound peptides in complex with the HLA-A*0201 molecule, a common human leukocyte antigen (HLA) type. nih.gov For instance, a preliminary X-ray crystal structural study of a T-cell receptor (TCR) in complex with a peptide-MHC (pMHC) presenting the Melan-A analog peptide ELAGIGILTV has been reported. nih.gov This work involved refolding and purifying the TCR and pMHC, forming the complex, and crystallizing it for data collection, ultimately achieving a dataset to 3.1 Å resolution. nih.gov Such structures reveal the precise orientation of peptide side chains within the MHC binding groove and their exposure to the TCR.

Conformational Analysis: These crystallographic studies provide a static yet highly detailed snapshot of the pMHC complex. innovationnewsnetwork.com This information is crucial for understanding how amino acid substitutions in analog peptides alter the conformation of the peptide backbone and the presentation of key residues to the TCR.

Complementary Techniques: While powerful, X-ray crystallography has limitations, such as the need for well-ordered crystals. omicsonline.orginnovationnewsnetwork.com Therefore, it is often complemented by other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. omicsonline.orginnovationnewsnetwork.com NMR can provide information about the dynamics of the pMHC complex in solution, offering a more complete picture of its behavior. innovationnewsnetwork.com The integration of various techniques, including size exclusion chromatography and analytical ultracentrifugation, further aids in understanding conformational changes and interactions. nih.gov

Interactive Table: X-ray Crystallography Data for a Melan-A Analog pMHC-TCR Complex
ParameterValueReference
Peptide Sequence ELAGIGILTV nih.gov
MHC Allele HLA-A*0201 nih.gov
Space Group P4(1)/P4(3) nih.gov
Unit-cell parameters (a, b) 120.4 Å nih.gov
Unit-cell parameters (c) 81.6 Å nih.gov
Resolution 3.1 Å nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Peptide Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comlongdom.org In the context of Melan-A/MART-1 analogs, QSAR is instrumental in rationally designing peptides with improved properties, such as enhanced binding affinity to MHC molecules or increased immunogenicity. plos.org

Key Research Findings:

Predicting Cross-Recognition: Three-dimensional (3D)-QSAR models have been developed to predict the cross-recognition of diverse peptide sequences bound to the HLA-A2 molecule by Melan-A-specific cytotoxic T lymphocytes (CTLs). plos.org These models use the predicted 3D structures of peptide-HLA A2 complexes to derive shape and electrostatic energy similarity matrices. plos.org

Model Generation and Validation: The generation of these QSAR models often involves a genetic neural network method. plos.org The robustness and predictive power of the models are rigorously assessed through various validation techniques, including leave-one-out cross-validation (q²), correlation coefficients (r) for external test sets, and y-randomization. plos.org For example, one study reported a high correlation coefficient (r = 0.92) for its external test set, indicating strong predictive ability. plos.org

Guiding Analog Design: A significant application of these validated QSAR models is their ability to discriminate between closely related analog peptides, even those with only a single amino acid substitution. plos.org This allows researchers to theoretically predict the impact of specific modifications on CTL cross-reactivity, thereby guiding the synthesis of the most promising candidates and reducing the need for extensive experimental screening. plos.org

Interactive Table: Key Parameters in QSAR Modeling for Melan-A Analogs
ParameterDescriptionRelevance in Melan-A Analog DesignReference
Molecular Descriptors Numerical representations of the chemical and physical properties of molecules.Used to quantify structural features of Melan-A analogs that influence their biological activity. mdpi.com
Biological Activity A quantitative measure of the compound's effect, such as binding affinity or CTL activation.The endpoint that the QSAR model aims to predict for new Melan-A analogs. mdpi.com
Training Set A set of Melan-A analogs with known structures and biological activities used to build the QSAR model.Essential for establishing the initial structure-activity relationship. mdpi.com
Test Set A set of Melan-A analogs with known structures and activities, not used in model building, to validate the model's predictive power.Crucial for assessing the model's ability to generalize to new, untested analogs. mdpi.com
Cross-Validation (q²) A statistical method for validating the QSAR model by partitioning the original sample.A high q² value indicates a robust and predictive model. plos.org
Correlation Coefficient (r) A measure of the linear correlation between the predicted and actual biological activities for the test set.An r value close to 1 suggests a highly accurate predictive model. plos.org

Molecular Dynamics Simulations and Docking Studies of Analog-Receptor Interactions

Molecular dynamics (MD) simulations and molecular docking are powerful computational tools that provide a dynamic view of the interactions between Melan-A/MART-1 analogs and their receptors, namely the MHC and TCR. scispace.comnih.gov These methods allow for the exploration of the conformational landscape and the energetics of binding, offering insights that are complementary to static structural techniques.

Key Research Findings:

Predicting Binding Poses: Molecular docking is used to predict the preferred binding orientation of a this compound within the MHC binding groove. scispace.com This is a crucial first step in understanding how the peptide is presented to the TCR.

Simulating Dynamic Behavior: MD simulations can then take these docked poses and simulate the movement of every atom in the pMHC-TCR complex over time. nih.gov This reveals the flexibility of the peptide and the receptor, as well as the stability of their interactions. Mutational studies combined with MD simulations have been used to identify variants of TCRs that recognize the Melan-A/MART-1 peptide presented by HLA-A2. core.ac.uk

Refining Interaction Models: By combining docking and MD simulations, researchers can obtain a more accurate and reliable model of the analog-receptor complex. nih.gov Docking provides a rapid initial screening, while MD refines the structure and provides a more detailed energetic analysis. nih.gov These combined approaches can help explain experimental observations, such as how specific amino acid substitutions in an analog lead to enhanced TCR binding and T-cell activation.

Immunoinformatics and Epitope Prediction Algorithms in Analog Development

Immunoinformatics is a field that applies computational methods to analyze immunological data. tandfonline.comnih.govspringernature.com In the context of this compound development, immunoinformatics tools and epitope prediction algorithms are essential for identifying and designing novel peptide sequences with high immunogenic potential. tandfonline.comfrontiersin.org

Key Research Findings:

Epitope Prediction: A variety of algorithms are available to predict T-cell epitopes within a protein sequence. saspublishers.com These tools typically predict the binding affinity of peptides to specific MHC alleles, a critical first step in T-cell activation. saspublishers.com Some widely used tools include SYFPEITHI and BIMAS. frontiersin.org

Rational Vaccine Design: Immunoinformatics facilitates the rational design of epitope-based vaccines. By predicting which peptides are likely to be presented by MHC molecules and recognized by T-cells, researchers can focus their efforts on the most promising candidates. tandfonline.com This in silico approach significantly reduces the time and cost associated with vaccine development. springernature.com

Analyzing Immune Responses: These computational tools can also be used to model and analyze various aspects of the immune response. frontiersin.org For example, they can help in understanding the potential for cross-reactivity with self-peptides, a crucial consideration in the development of safe and effective cancer immunotherapies.

Interactive Table: Selected Immunoinformatics Tools for Epitope Prediction
ToolPrediction TypeMethodologyApplication in Analog DevelopmentReference
SYFPEITHI T-cell epitopes (MHC class I and II)Matrix-based scoring based on the frequency of amino acids at specific positions in known epitopes.Predicting the binding affinity of Melan-A/MART-1 analogs to various HLA alleles. frontiersin.org
BIMAS T-cell epitopes (MHC class I)Based on a matrix of predicted half-time of dissociation from HLA molecules.Identifying potential CTL epitopes within Melan-A/MART-1 for analog design. frontiersin.org
BepiPred B-cell epitopesUtilizes a combination of a hidden Markov model and a propensity scale method.Although less central to CTL-focused therapies, can inform on potential antibody responses. frontiersin.org
ABCpred B-cell epitopesArtificial neural network-based prediction of linear B-cell epitopes.Similar to BepiPred, provides insights into the humoral immune response. frontiersin.orgsaspublishers.com

Future Research Directions and Challenges in Melan A/mart 1 Analog Research

Development of Next-Generation Immunogenic Analogs with Optimized Biophysical Properties

A primary challenge in peptide immunotherapy is the suboptimal immunogenicity of native tumor-associated antigens. The native Melan-A/MART-1 nonapeptide (AAGIGILTV) exhibits moderate affinity for its restricting MHC class I molecule, HLA-A*02:01, leading to transient presentation on the cell surface and a potentially weak T-cell response. Future research is intensely focused on the rational design of next-generation analogs with superior biophysical characteristics to overcome these limitations.

The central goal is to engineer peptides that form a more stable peptide-MHC (pMHC) complex. This is achieved through strategic amino acid substitutions at key anchor or TCR-contact residues. For instance, the well-studied analog ELAGIGILTV, which substitutes the native alanine (B10760859) at position 2 with glutamic acid and the native alanine at position 1 with leucine (B10760876) (a modification from the decameric form), demonstrates significantly enhanced binding affinity and stability. Research must now move beyond these established modifications to explore a wider chemical space. This includes:

Systematic Alanine Scanning and Non-Natural Amino Acid Substitution: Systematically replacing each amino acid with alanine or other non-proteinogenic amino acids can precisely map the contribution of each residue to MHC binding and TCR recognition. This can reveal novel modification sites for enhancing immunogenicity without disrupting TCR engagement.

Peptidomimetics: Introducing non-peptidic chemical bonds or structures can increase resistance to proteolytic degradation in the serum and within antigen-presenting cells (APCs), thereby increasing the half-life of the analog and the duration of its presentation.

Computational Modeling: Utilizing molecular dynamics simulations to predict how specific substitutions will alter the conformation of the peptide within the MHC groove and influence the stability of the resulting pMHC complex. This in silico screening can prioritize candidate analogs for expensive and time-consuming laboratory synthesis and testing.

The objective is to create a portfolio of analogs with a finely tuned range of biophysical properties, allowing for the selection of candidates that elicit the most potent and durable anti-tumor immune responses.

Biophysical PropertyNative Peptide (e.g., AAGIGILTV)Target for Next-Generation AnalogRationale for Optimization
MHC Binding Affinity ModerateHigh / Very HighIncreases the number of pMHC complexes on the APC surface, enhancing the initial signal for T-cell activation.
pMHC Complex Stability (Half-life) Low to ModerateHighProlongs antigen presentation, allowing for sustained T-cell stimulation and recruitment.
Proteolytic Resistance LowHighIncreases peptide bioavailability and ensures more intact peptide reaches the APC for processing and loading.
TCR Recognition VariablePreserved or Fine-TunedEnsures the analog can still be recognized by T-cells specific for the native tumor antigen, while avoiding negative impacts on TCR binding.

Understanding and Manipulating T-Cell Repertoire Diversity and Functional Plasticity

Beyond simply creating a stronger pMHC ligand, a critical future challenge is to understand and control the nature of the T-cell response elicited by an analog. An effective immunotherapy must induce a T-cell population that is not only large but also functionally diverse and persistent.

T-Cell Repertoire Diversity: The T-cell repertoire refers to the collection of all T-cell receptors (TCRs) in an individual capable of recognizing a specific antigen. A highly immunogenic analog might activate a very narrow repertoire of high-affinity T-cells (oligoclonal response) or a broad repertoire of T-cells with varying affinities (polyclonal response). Future research must use high-throughput TCR sequencing to characterize the repertoires stimulated by different Melan-A/MART-1 analogs. The key question is whether a broad, polyclonal response is more resilient to tumor escape mechanisms (e.g., minor changes in the tumor antigen) than a narrow, high-affinity response. Designing analogs that predictably shape the breadth of the TCR repertoire is a significant goal.

Functional Plasticity: Activated T-cells are not a homogenous population. They can differentiate into various functional subsets, including immediate effectors (cytotoxic T-lymphocytes, CTLs), long-lived central memory T-cells (Tcm), and tissue-resident memory T-cells (Trm). The long-term success of a vaccine depends on its ability to generate memory populations. Research must explore how the biophysical properties of an analog (e.g., pMHC stability) influence T-cell differentiation pathways. For instance, analogs that provide sustained but sub-maximal stimulation might be superior at generating Tcm cells compared to analogs that deliver a powerful but transient signal. Techniques like single-cell RNA sequencing (scRNA-seq) and cytometry by time-of-flight (CyTOF) will be essential to dissect the functional heterogeneity of T-cell responses and link them back to specific analog designs.

Exploring Novel Antigen Presentation Strategies and Delivery Systems in Preclinical Models

An engineered peptide analog is ineffective if it cannot be delivered efficiently to professional APCs, particularly dendritic cells (DCs), in an immunologically stimulating context. The simple administration of a peptide in saline often results in rapid degradation and poor uptake. Therefore, a major area of future research involves the development and preclinical testing of advanced delivery systems.

Nanoparticle-Based Systems: Encapsulating Melan-A/MART-1 analogs within nanoparticles offers multiple advantages. Liposomes or biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can protect the peptide from enzymatic degradation, control its release kinetics, and be surface-functionalized with molecules (e.g., mannose) that target them specifically to receptors on DCs. Furthermore, these nanoparticles can be co-loaded with adjuvants (e.g., TLR agonists like CpG oligonucleotides) to ensure the APC receives a maturation signal at the same time it processes the antigen, leading to a much more potent immune response.

Viral Vectors: Genetically engineering non-pathogenic or replication-deficient viruses (e.g., adenovirus, vaccinia virus) to express a minigene encoding a Melan-A/MART-1 analog is another powerful strategy. Upon infection of host cells (including APCs), the analog is endogenously synthesized, processed through the natural MHC class I pathway, and presented on the cell surface, closely mimicking a natural viral infection and eliciting a strong CTL response.

Ex Vivo Loaded Dendritic Cells: This personalized approach involves isolating monocytes from a patient, differentiating them into DCs ex vivo, loading them with the this compound, and re-infusing them into the patient. While logistically complex, this strategy ensures the antigen is presented by fully activated, professional APCs. Future research will focus on optimizing DC maturation protocols and improving the efficiency of peptide loading.

Preclinical evaluation of these strategies in humanized mouse models (e.g., transgenic mice expressing HLA-A*02:01 and human TCRs) is crucial for down-selecting the most promising delivery platforms before advancing to clinical trials.

Delivery SystemMechanism of ActionKey Research ChallengePotential Advantage
Nanoparticles (e.g., Liposomes, PLGA) Protects peptide from degradation; allows co-delivery of adjuvants; can be targeted to APCs.Optimizing particle size, surface chemistry, and release kinetics for maximal DC uptake and activation.High modularity and tunability; good safety profile.
Viral Vectors (e.g., Adenovirus) Transduces host cells to endogenously produce and present the peptide analog.Overcoming pre-existing anti-vector immunity; ensuring safety and controlling vector tropism.Mimics natural infection, leading to potent and durable CTL responses.
Ex Vivo Loaded Dendritic Cells APCs are loaded with peptide and matured outside the body before re-infusion.High cost and logistical complexity; standardizing DC generation and maturation protocols.Highly personalized; ensures presentation by optimally activated APCs.

Elucidating Mechanisms of T-Cell Cross-Recognition with Unrelated Antigens

A significant and complex challenge in designing altered peptide ligands is the potential for T-cell cross-reactivity. When a T-cell is activated by a this compound, its TCR may gain the ability to recognize not only the intended native tumor antigen but also completely unrelated peptides presented by MHC molecules. This phenomenon, known as molecular mimicry, can arise from structural similarities between the analog-pMHC complex and other pMHC complexes derived from self-proteins or commensal microbiota.

This cross-reactivity represents a double-edged sword. On one hand, it is the basis for potential off-target autoimmune toxicities if T-cells recognize and attack healthy tissues expressing a mimic peptide. On the other hand, it could theoretically be beneficial if the T-cells cross-react with other, unrelated tumor antigens, a phenomenon known as "epitope spreading."

Future research must focus on:

Structural Biology: Using X-ray crystallography and cryo-electron microscopy to solve the structures of TCRs bound to both the this compound and cross-reactive peptides. This will reveal the precise molecular basis of cross-recognition, highlighting the conformational flexibility of the TCR and identifying the key residues involved.

Predictive Algorithms: Developing computational tools that can screen the entire human peptidome (the set of all peptides presented by a person's HLA type) for potential mimics of a given this compound. These algorithms would analyze sequence homology and predicted structural conformation to flag high-risk peptides.

Immunopeptidomic Screening: Using mass spectrometry to directly identify the peptides presented on the surface of various human tissues. These tissue-specific peptide libraries can then be used in in vitro T-cell assays to empirically test for cross-reactivity of analog-specific T-cells before any clinical application.

Understanding and predicting cross-reactivity is paramount for designing next-generation analogs that are not only more potent but also safer.

Integration of Multi-Omics Data for Predictive Analog Design and Immunological Outcome

The future of rational analog design lies in a systems immunology approach, integrating multiple layers of high-dimensional biological data ("multi-omics"). This data-driven strategy aims to move beyond the one-size-fits-all model and toward personalized peptide immunotherapy. By combining different omics datasets, researchers can build comprehensive computational models to predict which analog will be most effective for a given patient.

The key data layers include:

Genomics: Patient-specific HLA typing is fundamental, as it determines which peptides can be presented. This is the first filter for selecting or designing appropriate analogs.

Immunopeptidomics: Mass spectrometry-based analysis of peptides eluted from tumor cells and APCs reveals which antigens (including Melan-A/MART-1 and its variants) are naturally processed and presented, providing a direct view of the antigenic landscape.

Transcriptomics: Single-cell RNA sequencing (scRNA-seq) of T-cells following stimulation with an analog can provide a high-resolution map of the immune response, revealing the clonal expansion, functional polarization (e.g., cytotoxic, memory), and exhaustion status of responding cells.

Proteomics/Cytometry: High-parameter techniques like CyTOF can quantify the protein expression of dozens of markers on T-cells, providing deep immunophenotyping of the functional state and differentiation pathway induced by an analog.

By integrating these datasets using machine learning and artificial intelligence, researchers can build predictive models that correlate specific analog features (e.g., sequence, predicted MHC affinity) with detailed immunological outcomes (e.g., induction of central memory T-cells, TCR repertoire breadth) in a specific genetic context (HLA type). This will enable the in silico design and prioritization of novel Melan-A/MART-1 analogs tailored to elicit a desired type of immune response, revolutionizing the pipeline from peptide discovery to clinical validation.

Omics LayerTechnologyApplication in Analog Research
Genomics HLA Typing (e.g., NGS)Identifies the patient's MHC repertoire (e.g., HLA-A*02:01), defining the primary constraint for peptide binding.
Immunopeptidomics Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Directly identifies peptides naturally presented on tumor cells, confirming target relevance and discovering potential cross-reactive self-peptides.
Transcriptomics Single-Cell RNA Sequencing (scRNA-seq)Characterizes the gene expression profiles of individual T-cells responding to an analog, revealing their functional state (e.g., cytotoxic, memory, exhausted).
Proteomics Cytometry by Time-of-Flight (CyTOF)Provides deep immunophenotyping of T-cell subsets based on the expression of >40 protein markers, mapping differentiation pathways.

Q & A

Q. What structural and functional features make Melan-A/MART-1 a reliable biomarker for melanoma diagnosis?

Melan-A/MART-1 is an 18 kDa transmembrane protein with a single α-helical domain encoded by a five-exon gene. Its specificity for melanocytic differentiation (normal skin, retinal cells, and melanocytes) and high expression in 75–100% of melanomas (dependent on clinical stage) underpins its diagnostic utility . Immunohistochemistry (IHC) using monoclonal antibodies (e.g., clone A103) detects its presence in formalin-fixed tissues, with validation via Western blotting . Researchers must account for its expression in benign nevi to avoid false positives .

Q. How do researchers validate Melan-A/MART-1 expression in experimental models?

Standard methodologies include:

  • IHC/Western blotting : Use anti-MART-1 antibodies (e.g., clone A103) for tissue staining or protein detection .
  • Flow cytometry : For live cell analysis, employ HLA-A*0201-restricted T-cell clones to assess antigen presentation .
  • Quantitative PCR : Measure mRNA levels in melanoma cell lines (e.g., A375, MM96L+) .

Q. What peptide regions of Melan-A/MART-1 are critical for HLA-A*0201-restricted T-cell recognition?

The 26–35 amino acid fragment (EAAGIGILTV) is the primary epitope recognized by CD8+ cytotoxic T lymphocytes (CTLs). Substitution of Ala27 with Leu (ELAGIGILTV) enhances HLA-A*0201 binding affinity by 25-fold, improving immunogenicity in vaccine design .

Q. How do researchers address variability in Melan-A/MART-1 expression across melanoma stages?

Expression correlates with tumor progression, with higher rates in metastatic vs. primary melanomas . Methodologically, stratify patient cohorts by clinical stage and use multiplex assays (e.g., NanoString) to quantify transcript/protein levels alongside other melanoma markers (e.g., SOX10) .

Advanced Research Questions

Q. What experimental strategies enhance the immunogenicity of Melan-A/MART-1 analogs in therapeutic vaccines?

  • Peptide modification : Replace Ala27 with Leu (A27L analog) to improve HLA-A*0201 binding (0.01 nM vs. 0.25 nM EC50 for native peptide) .
  • Stabilization : Use pGlu (pyroglutamate) at the N-terminus to resist proteolytic degradation, increasing serum half-life .
  • Adjuvant synergy : Combine analogs with Hsp90 inhibitors (e.g., 17-AAG) to upregulate antigen expression via promoter activation (e.g., EGFP reporter assays) .

Q. How do researchers resolve contradictions between in vitro and in vivo efficacy of Melan-A/MART-1 analogs?

Discrepancies often arise from differences in antigen processing or T-cell exhaustion. To address:

  • Functional assays : Compare in vitro CTL-mediated lysis (e.g., Cr51 release) with in vivo tumor regression in HLA-A*0201 transgenic mice .
  • Tumor microenvironment (TME) analysis : Use single-cell RNA sequencing to identify immunosuppressive factors (e.g., PD-L1) that limit analog efficacy .

Q. What experimental designs optimize the use of Hsp90 inhibitors to upregulate Melan-A/MART-1 expression?

  • Dose kinetics : Treat melanoma cells (e.g., MU89 line) with Hsp90 inhibitors (e.g., PU-H71) for 72 hours, monitoring EGFP reporter activity via flow cytometry .
  • Viability controls : Pair antigen induction assays with WST-1 proliferation tests to ensure subtoxic doses (IC50 < 50% cell death) .

Q. How can researchers improve the stability of Melan-A/MART-1 analogs in biological matrices?

  • Serum stability assays : Incubate peptides (native vs. A27L) in human serum at 37°C, sampling at intervals for HPLC analysis. The A27L analog’s t1/2 exceeds native peptides due to reduced protease susceptibility .
  • Structural modeling : Use molecular dynamics simulations to predict degradation hotspots and guide residue substitutions .

Q. What methodologies identify cross-reactive T-cell responses against Melan-A/MART-1 analogs?

  • Tetramer staining : Use HLA-A*0201/ELAGIGILTV tetramers to quantify antigen-specific CTLs in patient blood .
  • Functional avidity assays : Titrate peptide concentrations in IFN-γ ELISpot assays to measure T-cell sensitivity .

Q. How do researchers validate the specificity of Melan-A/MART-1 analogs in complex biological systems?

  • Negative controls : Use scrambled peptides (e.g., AIEIAGGLTV) to rule out nonspecific immune activation .
  • CRISPR knockout : Generate MLANA-null melanoma lines to confirm analog-dependent T-cell responses .

Data Analysis & Contradiction Management

Q. How should researchers interpret conflicting reports on Melan-A/MART-1 expression in melanoma subtypes?

Discrepancies may stem from tumor heterogeneity or assay sensitivity. Mitigate by:

  • Multi-platform validation : Combine IHC, RNA-seq, and proteomics in the same cohort .
  • Meta-analysis : Aggregate data from public repositories (e.g., TCGA) using PRISMA guidelines to assess expression trends .

Q. What statistical approaches are recommended for analyzing dose-dependent antigen induction by Hsp90 inhibitors?

  • Nonlinear regression : Fit dose-response curves (e.g., log[inhibitor] vs. EGFP fluorescence) using four-parameter logistic models .
  • Bonferroni correction : Adjust for multiple comparisons when testing multiple inhibitors or cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.